(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine
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Overview
Description
The compound "(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine" is part of a class of molecules that are of interest in organic and medicinal chemistry due to their diverse biological activities and potential for drug development. These molecules often serve as key intermediates in the synthesis of various bioactive compounds.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives typically involves asymmetric 1,3-dipolar cycloaddition reactions, which are crucial for constructing the pyrrolidine core with the desired stereochemistry (Kotian et al., 2005). Additionally, the incorporation of cyclopropyl and pyrazole groups can be achieved through various strategies, including the use of cyclopropanediesters and amines in catalyzed reactions to introduce these functionalities with high diastereoselectivity (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated through techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule and the configuration of its stereo centers. The crystal structure analysis often reveals significant details about the molecular conformation and intermolecular interactions that can influence its reactivity and physical properties (Shu-jiang, 2013).
Chemical Reactions and Properties
The compound's chemical reactivity is largely defined by its functional groups. For instance, the pyrrolidine amine can undergo acylation reactions to form amide linkages, which are a common functional group in pharmaceuticals. The presence of a cyclopropyl group may also influence the compound's reactivity, particularly in reactions involving ring strain release (Ibrahim et al., 2011).
properties
IUPAC Name |
1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17-7-10(6-16-17)2-5-14(19)18-8-12(11-3-4-11)13(15)9-18/h6-7,11-13H,2-5,8-9,15H2,1H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIIMLZQLAZPDH-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CCC(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-3-amine |
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